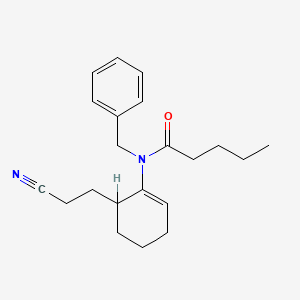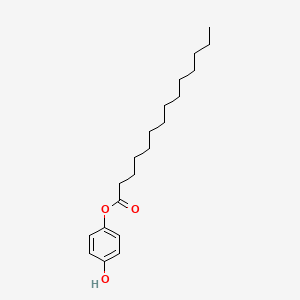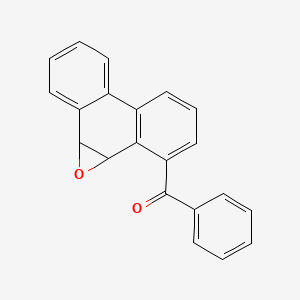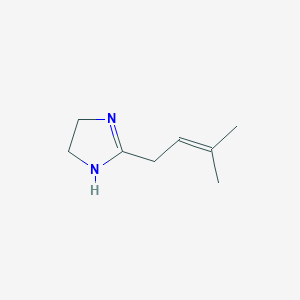![molecular formula C17H11NO2 B14405343 4-hydroxybenzo[c]acridin-3(12H)-one CAS No. 83538-80-1](/img/structure/B14405343.png)
4-hydroxybenzo[c]acridin-3(12H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybenzo[c]acridin-3(12H)-one is a complex organic compound belonging to the acridine family Acridines are known for their planar structures and are often used in the synthesis of dyes, drugs, and other organic materials
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzo[c]acridin-3(12H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction often starts with the formation of an intermediate, which then undergoes cyclization to form the acridine core. The presence of a hydroxyl group at the 4-position adds complexity to the synthesis, requiring careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. These include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybenzo[c]acridin-3(12H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acridine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzo[c]acridin-3(12H)-one, while substitution reactions can introduce various functional groups onto the acridine core.
Aplicaciones Científicas De Investigación
4-Hydroxybenzo[c]acridin-3(12H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its planar structure and ability to intercalate with DNA.
Medicine: Studied for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photoconductors.
Mecanismo De Acción
The mechanism of action of 4-hydroxybenzo[c]acridin-3(12H)-one is primarily related to its ability to interact with biological macromolecules. Its planar structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cytotoxic effects. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c]acridin-3(12H)-one: Lacks the hydroxyl group at the 4-position, making it less reactive in certain chemical reactions.
4-Hydroxybenzo[b]thiophen: Contains a sulfur atom in place of the nitrogen in the acridine ring, leading to different chemical properties and reactivity.
4-Hydroxybenzophenone: A simpler structure with a hydroxyl group on a benzophenone core, used in various industrial applications.
Uniqueness
4-Hydroxybenzo[c]acridin-3(12H)-one is unique due to its combination of the acridine core and the hydroxyl group at the 4-position. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
83538-80-1 |
|---|---|
Fórmula molecular |
C17H11NO2 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
4-hydroxy-12H-benzo[c]acridin-3-one |
InChI |
InChI=1S/C17H11NO2/c19-15-8-7-12-13(17(15)20)6-5-11-9-10-3-1-2-4-14(10)18-16(11)12/h1-9,18,20H |
Clave InChI |
OMLVXRSHAQAGLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC4=C(C(=O)C=CC4=C3N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)


![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)



![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)

![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![1-{5-[(4-Nitrophenyl)sulfanyl]pentyl}-1H-imidazole](/img/structure/B14405332.png)

![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)

